molecular formula C12H9N9OS B2626365 6-(1H-1,2,4-triazol-1-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyridazine-3-carboxamide CAS No. 1448033-54-2

6-(1H-1,2,4-triazol-1-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyridazine-3-carboxamide

Cat. No.: B2626365
CAS No.: 1448033-54-2
M. Wt: 327.33
InChI Key: WMXBEJCNAJNBQG-UHFFFAOYSA-N
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Description

6-(1H-1,2,4-triazol-1-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyridazine-3-carboxamide is a complex organic compound that features multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,4-triazol-1-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole rings, followed by their integration into the pyridazine framework. Common reagents used in these reactions include hydrazine derivatives, thioamides, and various catalysts to facilitate ring formation and subsequent functionalization .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,4-triazol-1-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

6-(1H-1,2,4-triazol-1-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyridazine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(1H-1,2,4-triazol-1-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyridazine-3-carboxamide apart is its unique combination of heterocyclic rings, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N9OS/c22-11(14-3-8-4-23-12-15-6-17-21(8)12)9-1-2-10(19-18-9)20-7-13-5-16-20/h1-2,4-7H,3H2,(H,14,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXBEJCNAJNBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)NCC2=CSC3=NC=NN23)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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